Lipophilicity Advantage vs. Alkyl Linker Analogs for Aqueous Solubility
The introduction of the morpholine-4-carboxamide group, as found in N-(Piperidin-4-yl)morpholine-4-carboxamide, dramatically reduces lipophilicity compared to traditional alkyl chain linkers. The calculated cLogP for the free base form is between -0.8 and -0.3 , whereas a typical 4-carbon alkyl linker analogue would have a cLogP in the range of +2.0 to +3.0. This decrease of 2.3-3.8 log units translates to a theoretical >100-fold increase in aqueous solubility.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = -0.8 to -0.3 (calculated for free base) |
| Comparator Or Baseline | Typical alkyl (C4) linker: cLogP ~ +2.0 to +3.0 |
| Quantified Difference | Reduction in cLogP by 2.3 to 3.8 units |
| Conditions | Computational prediction models; free base form data |
Why This Matters
This quantifiable difference supports the use of this scaffold in improving the solubility of poorly water-soluble pharmacophores, a critical factor in early-stage drug discovery for achieving adequate bioavailability.
